(2S)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid
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Overview
Description
(2S)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis and peptide chemistry due to its stability and ease of removal under mild acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the process . This method allows for better control over reaction conditions and can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in methanol.
Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Deprotection: Formation of the free amino acid.
Scientific Research Applications
(2S)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Utilized in the synthesis of biologically active peptides and proteins.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid primarily involves its role as a protecting group. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. It can be selectively removed under mild acidic conditions, allowing for the subsequent functionalization of the amino group.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(tert-butoxycarbonylamino)-3-hydroxycyclohexyl)ethanoic acid: Similar structure but with a cyclohexyl group instead of a butanoic acid chain.
(2S)-2-(tert-butoxycarbonylamino)-3-hydroxypropanoic acid: Similar structure but with a propanoic acid chain.
Uniqueness
(2S)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid is unique due to its specific combination of the Boc protecting group and the hydroxylated butanoic acid chain. This combination provides a balance of stability and reactivity, making it particularly useful in peptide synthesis and other organic transformations.
Properties
IUPAC Name |
(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5?,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHOYOCAAURYRL-GDVGLLTNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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